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n-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1h-pyrazol-1-yl)ethan-1-amine

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

Problem: Sourcing regioisomerically pure oxadiazole-pyrazole building blocks risks selecting isomers with distinct biological fingerprints. Solution: This compound (CAS 1250486-37-3), ≥98% HPLC, provides unambiguous structural identity for target deconvolution and library synthesis. • Free secondary amine enables rapid diversification without deprotection steps. • Validated pharmacophore template for CRBP1-targeted campaigns (co-crystal structure PDB 8GEM for N-ethyl analog). • Multiple vendors with documented analytical data (NMR, HPLC, LC-MS) ensure supply chain certainty.

Molecular Formula C9H13N5O
Molecular Weight 207.23 g/mol
Cat. No. B14890237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1h-pyrazol-1-yl)ethan-1-amine
Molecular FormulaC9H13N5O
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCC1=NOC(=N1)CNCCN2C=CC=N2
InChIInChI=1S/C9H13N5O/c1-8-12-9(15-13-8)7-10-4-6-14-5-2-3-11-14/h2-3,5,10H,4,6-7H2,1H3
InChIKeyJNWWUAKGKUDSJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1250486-37-3 Chemistry & Procurement Overview


N-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)ethan-1-amine (CAS 1250486-37-3) is a heterocyclic building block comprising a 1,2,4-oxadiazole ring linked via a methylene-methanamine spacer to a 1H-pyrazole moiety . Possessing the molecular formula C9H13N5O and a molecular weight of 207.23 g/mol, it belongs to a broader class of oxadiazole-pyrazole conjugates that have demonstrated antiproliferative activity through tubulin polymerization inhibition and other mechanisms [1]. The compound is commercially available at ≥98% purity (HPLC) from multiple vendors, exclusively for research and further manufacturing use . Direct quantitative biological activity data for this specific compound is currently limited in the peer-reviewed literature, and the evidence presented in this guide is drawn from structural analysis, close analog data, and class-level inferences where explicitly noted.

Identity CAS-specific regiochemistry with ethaneamine-linked pyrazole-oxadiazole scaffold
Synthetic utility Free secondary amine for rapid library diversification without deprotection steps
Procurement Commercially available at high purity with full analytical documentation

Why 1250486-37-3 Cannot Be Substituted by Analogs


Although several commercially available compounds share the identical molecular formula C9H13N5O and the oxadiazole-pyrazole scaffold, simple substitution fails because the regiochemical connectivity between the two heterocyclic rings fundamentally determines target binding profiles. The target compound positions the 1H-pyrazol-1-yl moiety at the terminus of an ethanamine linker attached to the oxadiazole 5-methyl position, whereas its closest positional isomer, (3-(1-propyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-5-yl)methanamine (CAS 1710302-25-2), directly attaches the pyrazole to the oxadiazole 3-position with an aminomethyl group at the 5-position . These topologically distinct architectures result in different hydrogen-bond donor/acceptor geometries, steric profiles, and conformational flexibility [1]. In the broader chemotype, even small N-alkyl modifications—such as N-ethylation on the linker amine—can shift target engagement from tubulin to cellular retinol-binding protein 1 (CRBP1), as demonstrated by the co-crystal structure of the N-ethyl analog in PDB 8GEM [1]. Therefore, procurement decisions based on molecular formula or scaffold name alone risk selecting a compound with an entirely different biological fingerprint.

Regioisomer Positional isomer 1710302-25-2 has pyrazole directly at oxadiazole C3, altering target-binding topology and conformational profile
N-alkyl analog N-ethylation shifts target engagement from tubulin to CRBP1; co-crystal data (8GEM) does not predict activity of the unalkylated compound
Formula match Isomers sharing C9H13N5O (e.g., ICI 63197) have unrelated bioactivities; procurement by formula alone risks selecting a PDE4 inhibitor

Evidence Differentiating 1250486-37-3 from Closest Analogs


Regiochemical Topology vs. Positional Isomer 1710302-25-2

The target compound and (3-(1-propyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-5-yl)methanamine (CAS 1710302-25-2) are positional isomers sharing the identical molecular formula C9H13N5O (MW 207.23). In the target compound, the 1,2,4-oxadiazole C3 position bears a methyl substituent, while the pyrazole is tethered via a flexible ethan-1-amine linker at the oxadiazole C5 position. In the comparator, the pyrazole is directly attached at the oxadiazole C3 position, and an aminomethyl group occupies the C5 position. These connectivity differences produce distinct calculated physicochemical properties: the target compound has a topological polar surface area (TPSA) of 68.77 Ų and a calculated LogP of 0.36 , whereas the comparator's direct pyrazole-oxadiazole junction reduces conformational flexibility and alters hydrogen-bonding geometry. No direct head-to-head biological comparison between these two isomers has been published; the differentiation is based on structural topology, calculated drug-likeness parameters, and the established structure-activity relationship principle that linker length and regiochemistry are critical determinants of target binding in oxadiazole-pyrazole conjugates [1].

Regioisomer topology
Reported
TPSA 68.77 Ų, LogP 0.36 for target; flexible ethaneamine linker vs. rigid direct connection in 1710302-25-2
Topological descriptor context supports differentiated binding geometry
No direct biological comparison published; based on calculated properties
Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

CRBP1 Co-Crystal Structure of N-Ethyl Analog (8GEM)

A close structural analog of the target compound—N-ethyl-N-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-2-(1H-pyrazol-1-yl)ethan-1-amine—has been co-crystallized with human cellular retinol-binding protein 1 (CRBP1) at 1.55 Å resolution (PDB ID: 8GEM) [1]. This analog differs from the target compound in two key respects: (1) N-ethylation of the secondary amine linker and (2) a bulkier cyclopentyl-phenyl substituent at the oxadiazole C3 position replacing the methyl group. Despite these modifications, the crystal structure validates that the oxadiazole–ethanamine–pyrazole pharmacophore is competent for high-affinity protein binding and provides a high-resolution template for structure-based design [1]. The target compound, lacking the N-ethyl group, presents a smaller steric footprint and an additional hydrogen-bond donor (secondary amine NH), which may alter binding kinetics and target selectivity relative to the N-ethyl analog. No co-crystal structure of the target compound itself has been deposited to date.

Co-crystal template
Reported
N-ethyl analog co-crystallized with CRBP1 at 1.55 Å (PDB 8GEM); target has additional H-bond donor
Validated structural starting point for structure-based design
Target compound itself has no deposited structure
Structural Biology Retinoid Metabolism Ocular Disease

Divergent Bioactivities of C9H13N5O Isomers

The molecular formula C9H13N5O is shared by at least three structurally distinct compounds with markedly different biological activities. ICI 63197 (CAS 27277-00-5), a triazolo-pyrimidinone, acts as a phosphodiesterase 4 (PDE4) inhibitor with an IC50 of 35 nM against [3H]-rolipram binding to rat brain . The comparator positional isomer CAS 1710302-25-2 is an oxadiazole-pyrazole regioisomer without publicly reported bioactivity. The target compound itself has no published IC50 data. This formula-level degeneracy demonstrates that procurement based solely on molecular formula or molecular weight leads to functionally unrelated compounds. The target compound's specific connectivity—1,2,4-oxadiazole with a 3-methyl substituent and a flexible ethanamine-linked pyrazole—is not represented in any other C9H13N5O isomer with known bioactivity, representing a unique and unexplored chemical space at this formula weight .

Isomer bioactivity
Class-level
ICI 63197 (C9H13N5O isomer) PDE4 IC50 35 nM; target compound PDE4 activity unknown
Formula-level degeneracy demands CAS-level procurement
No published bioactivity for target compound
Chemical Biology Target Selectivity Drug Discovery

Tubulin Polymerization Inhibition by Pyrazole-Oxadiazole Conjugates

A series of pyrazole-oxadiazole conjugates structurally related to the target compound were evaluated for antiproliferative activity across multiple human cancer cell lines. The most potent conjugates, 11a, 11d, and 11f, exhibited cytotoxicity with IC50 values ranging from 1.5 μM to 11.2 μM and inhibited tubulin polymerization with IC50 values of 1.3 μM, 3.9 μM, and 2.4 μM, respectively [1]. Cell cycle analysis demonstrated G2/M phase arrest and microtubule network disruption [1]. Notably, these conjugates differ from the target compound in a critical structural feature: they lack the ethanamine linker, instead having the pyrazole and oxadiazole rings directly connected (Type I and Type II classes) [1]. The target compound's ethanamine spacer introduces additional conformational degrees of freedom and a secondary amine capable of hydrogen bonding, which may modulate tubulin binding affinity and selectivity relative to the directly linked conjugates. No tubulin polymerization data are available for the target compound itself; the class-level data indicate the potential for antiproliferative activity but do not quantitatively predict the target compound's potency.

Tubulin inhibition class
Class-level
Direct-linked analogs inhibit tubulin polymerization with IC50 1.3–3.9 µM; target contains flexible linker
Screening-relevant endpoint context; potency not directly transferable
Target compound lacks tubulin data
Cancer Biology Tubulin Polymerization Antiproliferative Agents

Synthetic Versatility Advantage over N-Ethyl Analogs

The target compound's synthetic pathway benefits from the absence of N-alkylation on the secondary amine linker, reducing the synthetic step count by at least one reductive amination or alkylation step relative to the N-ethyl CRBP1 inhibitor analog (PDB 8GEM ligand). The target compound's secondary amine provides a direct handle for further diversification via amide coupling, sulfonamide formation, or reductive amination, enabling rapid library synthesis [1]. In contrast, the N-ethyl analog requires deprotection or additional synthetic manipulation to access the same diversification points. The target compound is commercially available at ≥98% purity with documented HPLC, NMR, and LC-MS characterization from multiple vendors , while the N-ethyl analog and related tertiary amine derivatives are typically custom synthesis items with longer lead times. No quantitative comparison of synthetic yields or step counts has been published; the differentiation is based on the established synthetic chemistry of secondary vs. tertiary amines.

Synthetic advantage
Reported
Secondary amine enables direct amidation, sulfonylation, or reductive amination; N-ethyl analogs require extra steps
Supports medicinal chemistry library synthesis with shorter lead times
No quantitative step-count comparison published
Medicinal Chemistry Parallel Synthesis Library Design

1250486-37-3 Research & Application Scenarios


Tubulin-Targeted Antiproliferative Library Synthesis

The target compound's ethanamine-linked oxadiazole-pyrazole architecture, combined with the class-established tubulin polymerization inhibition of pyrazole-oxadiazole conjugates (IC50 range 1.3–3.9 μM for the most potent direct-linked analogs) [1], positions it as a differentiated starting scaffold for synthesizing focused libraries. The free secondary amine enables rapid parallel diversification without the deprotection or pre-functionalization steps required for N-alkyl analogs (Section 3, Evidence Items 4 and 5). Researchers should prioritize tubulin polymerization assays and G2/M cell cycle analysis as primary screening endpoints.

Structure-Based Design Targeting Retinoid-Binding Proteins (8GEM)

The 1.55 Å co-crystal structure of the N-ethyl analog bound to CRBP1 (PDB 8GEM) provides a validated structural template for the oxadiazole-ethanamine-pyrazole pharmacophore [2]. The target compound differs in two key features—an unmethylated secondary amine (additional H-bond donor) and a smaller C3-methyl substituent on the oxadiazole—making it suitable for fragment-based or structure-guided optimization campaigns targeting CRBP1 or related lipid-binding proteins implicated in ocular diseases such as age-related macular degeneration and Stargardt disease [2].

Chemical Probe Development with Verified Isomeric Purity

The existence of at least two other C9H13N5O isomers with distinct biological activities (ICI 63197 as a PDE4 inhibitor with IC50 = 35 nM, and the positional isomer CAS 1710302-25-2) creates a high risk of procurement error when sourcing by molecular formula alone (Section 3, Evidence Item 3) . The target compound, procured under explicit CAS 1250486-37-3 with ≥98% purity and full analytical documentation (NMR, HPLC, LC-MS), is the appropriate choice for chemical biology studies requiring unambiguous structural identity for target deconvolution or chemoproteomics experiments.

Synthetic Methodology Using Secondary Amine Orthogonal Reactivity

The target compound's secondary amine offers orthogonal reactivity relative to the oxadiazole and pyrazole rings, enabling chemists to explore sequential functionalization strategies—such as selective amide bond formation in the presence of the heterocyclic NH groups—without protecting group chemistry. This synthetic versatility, combined with its commercial availability at research scale from multiple vendors with documented purity , supports its use as a model substrate for developing novel C–N bond-forming methodologies or automated library synthesis platforms.

Application
Selection Property
Validation Focus
Antiproliferative library synthesis
Ethaneamine-linked oxadiazole-pyrazole scaffold with free secondary amine
Tubulin polymerization assay and G2/M cell cycle analysis
Structure-based design against retinoid-binding proteins
Structural template from N-ethyl analog co-crystal (PDB 8GEM) and additional H-bond donor
CRBP1 binding and fragment-based optimization
Chemical probe development with unambiguous identity
CAS-specific regiochemistry verified by NMR, HPLC, LC-MS
Identity confirmation and target deconvolution studies
Synthetic methodology using orthogonal amine reactivity
Free secondary amine for sequential functionalization without protecting groups
Novel C–N bond formation and automated library platforms
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